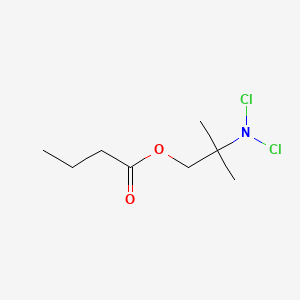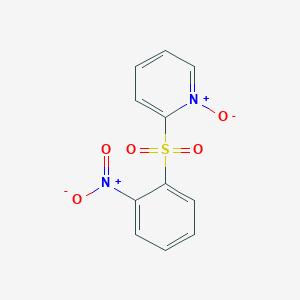
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is an organic compound with the molecular formula C6H7ClO3 It is a derivative of butenoic acid and is characterized by the presence of a chloro group, a methyl group, and an oxo group on the butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of monomethyl succinate with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the butenoate moiety allows for addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methyl 4-methoxy-3-methyl-4-oxobut-2-enoate, while oxidation can produce carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 4-chloro-3-methyl-4-oxobut-2-enoate involves its interaction with specific molecular targets. The chloro and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-4-oxobutanoate
- Methyl 4-chloro-3-oxobutanoate
- Methyl 4-chloro-4-oxobutyrate
Uniqueness
Methyl 4-chloro-3-methyl-4-oxobut-2-enoate is unique due to the presence of both a methyl and a chloro group on the butenoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
61566-79-8 |
|---|---|
Formule moléculaire |
C6H7ClO3 |
Poids moléculaire |
162.57 g/mol |
Nom IUPAC |
methyl 4-chloro-3-methyl-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7ClO3/c1-4(6(7)9)3-5(8)10-2/h3H,1-2H3 |
Clé InChI |
WJESLEZBHRKEBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



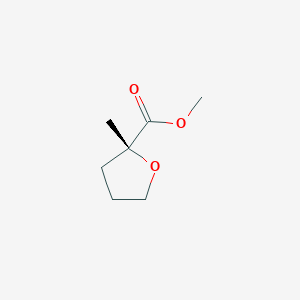
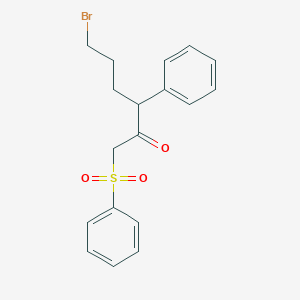

![2-{(E)-[1-Methyl-5-(2-methylpropyl)pyrrolidin-2-ylidene]amino}ethan-1-amine](/img/structure/B14592576.png)
![Benzyl [4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(propan-2-ylamino)butyl] phosphate](/img/structure/B14592584.png)
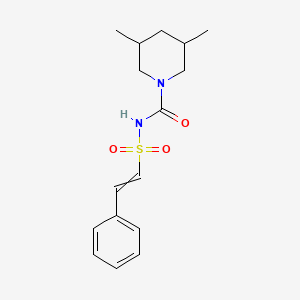
![7,7-Dichloro-2,2-dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14592596.png)
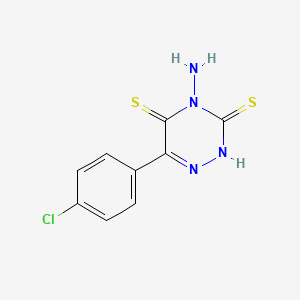

![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
